azane;sulfurothioic S-acid

Description

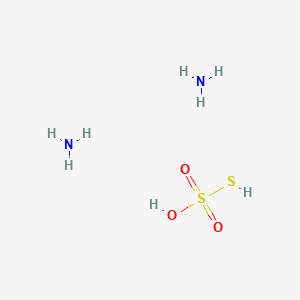

Azane;sulfurothioic S-acid is a sulfur-containing compound comprising ammonium (azane, NH₃) and sulfurothioic S-acid. Sulfurothioic acids exist in two tautomeric forms: O-acid (protonation at oxygen) and S-acid (protonation at sulfur) . For example, ammonium thiosulfate (IUPAC: azane;sulfurothioic O-acid) has the formula (NH₄)₂S₂O₃, where the thiosulfate ion (S₂O₃²⁻) acts as the conjugate base of thiosulfuric O-acid .

Key Characteristics of Sulfurothioic S-Acid:

Properties

IUPAC Name |

azane;sulfurothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXNTHIYBIDHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N.N.OS(=O)(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodextrins are synthesized from starch through the action of the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods: Industrial production of cyclodextrins involves the use of large-scale bioreactors where starch is enzymatically converted to cyclodextrins. The process is followed by purification steps such as precipitation, filtration, and crystallization to isolate the desired cyclodextrin.

Chemical Reactions Analysis

Acid-Base Reactions

In acidic media, NH₃·H₂S₂O₃ dissociates into NH₄⁺ and thiosulfate ions (S₂O₃²⁻), which further react with strong acids like HCl :

For the ammonium analog:

Key Observations

-

Reaction rate inversely depends on acid concentration due to protonation of S₂O₃²⁻, rendering it less reactive .

-

Product sulfur forms colloidal suspensions, causing solution turbidity used to monitor reaction kinetics .

Oxidation-Reduction Behavior

Thiosulfate ions (S₂O₃²⁻) act as reducing agents. In sulfuric acid, NH₃·H₂S₂O₃ reacts with oxidizers like Mn(III):

-

Second-order dependence on [Mn(III)].

-

First-order dependence on [S₂O₃²⁻].

-

Rate retardation by H₂SO₄ due to protonation equilibrium.

Coordination Chemistry

NH₃·H₂S₂O₃ participates in metal-ligand interactions. For example, with Fe³⁺:

These complexes are intermediates in acid mine drainage processes, accelerating pyrite oxidation :

Reaction with Sulfur Trioxide

Under anhydrous conditions, NH₃·H₂S₂O₃ reacts with SO₃ to form polysulfate derivatives :

This reaction is analogous to the formation of oleum (H₂S₂O₇) in sulfuric acid manufacturing .

Research Gaps and Challenges

Scientific Research Applications

Cyclodextrins have a wide range of applications in scientific research, including:

Chemistry: Used as molecular carriers to enhance the solubility of hydrophobic compounds.

Biology: Employed in drug delivery systems to improve the bioavailability of pharmaceuticals.

Medicine: Used in formulations to stabilize active ingredients and reduce side effects.

Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize volatile compounds.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule encapsulates the guest molecule, while the hydrophilic exterior interacts with the surrounding environment. This mechanism enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved include the interaction with hydrophobic regions of the guest molecules, leading to improved delivery and efficacy.

Comparison with Similar Compounds

Thiosulfuric Acid (H₂S₂O₃) and Its Derivatives

Thiosulfuric acid is a diprotic acid with two interchangeable acidic hydrogens. Its O-acid and S-acid forms exhibit distinct properties:

Key Findings:

- Thermodynamic Preference: Thiocarboxylic S-acids (analogous to sulfurothioic S-acid) are thermodynamically disfavored compared to O-acids or carboxylic acids, suggesting lower stability .

- Reactivity: Sulfurothioic S-acid may participate in thioester formation, a process observed in mass spectrometry studies of thiocarbamates .

Ammonium Salts of Sulfur-Containing Acids

Ammonium salts of sulfur acids vary in stability and applications:

Research Insights:

Sulfonic and Sulfuric Acids

Sulfonic acids (e.g., sulfosalicylic acid, C₇H₆O₆S) and sulfuric acid (H₂SO₄) provide context for sulfur oxidation states:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.